3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound that belongs to the class of phenylpiperidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methoxypyrrolidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves a multi-step process. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methoxypyrrolidine and piperidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one: shares similarities with other phenylpiperidines and methoxypyrrolidines.
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring.
Methoxypyrrolidines: Compounds with a methoxy group attached to a pyrrolidine ring.
Uniqueness
- The unique combination of methoxyphenyl, methoxypyrrolidinyl, and piperidinyl groups in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-6-3-16(4-7-18)5-8-20(23)21-12-9-17(10-13-21)22-14-11-19(15-22)25-2/h3-4,6-7,17,19H,5,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUXUUYLYGZOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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